

Comparative stability analysis of N-Methyl omeprazole and omeprazole

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Compound of Interest

Compound Name: *N*-Methyl omeprazole

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Comparative Stability Analysis: N-Methyl Omeprazole vs. Omeprazole

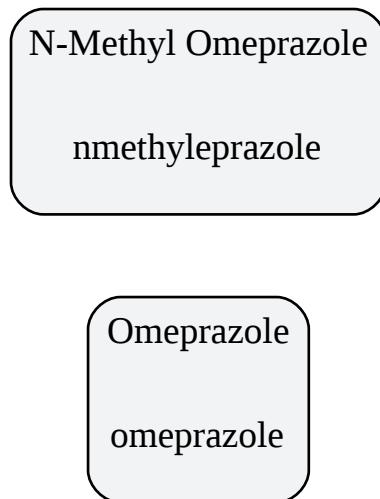
A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative stability analysis of **N-Methyl omeprazole** and its parent compound, omeprazole. Omeprazole, a proton pump inhibitor, is known for its instability in acidic environments. **N-Methyl omeprazole** is a known impurity and potential degradation product of omeprazole.^{[1][2]} Understanding the relative stability of these two compounds is critical for the development of stable omeprazole formulations and for ensuring the safety and efficacy of the final drug product.

While extensive stability data exists for omeprazole, direct comparative experimental studies on the stability of **N-Methyl omeprazole** under various stress conditions are not readily available in published literature. This guide summarizes the known stability profile of omeprazole based on forced degradation studies and provides a hypothesized stability profile for **N-Methyl omeprazole** based on its chemical structure. The provided experimental protocols can be used to conduct a direct comparative stability study.

Chemical Structures

To understand the potential differences in stability, it is essential to first examine the chemical structures of omeprazole and **N-Methyl omeprazole**.



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Figure 1: Chemical structures of Omeprazole and **N-Methyl Omeprazole**.

The key structural difference is the presence of a methyl group on one of the nitrogen atoms of the benzimidazole ring in **N-Methyl omeprazole**. This substitution can influence the electron density of the ring system and, consequently, its susceptibility to degradation.

Comparative Stability Profile

Omeprazole is highly labile in acidic conditions, readily degrading to form various products. Its stability increases in neutral and alkaline conditions.^[3] It is also susceptible to degradation by oxidation, heat, and light.^{[4][5]}

While quantitative data for **N-Methyl omeprazole** is scarce, its existence as an impurity suggests it may be formed during the synthesis or degradation of omeprazole. The methylation on the benzimidazole nitrogen could potentially alter its reactivity. It is hypothesized that **N-Methyl omeprazole** may exhibit different degradation kinetics compared to omeprazole under similar stress conditions. A direct comparative study is necessary to confirm this hypothesis.

Quantitative Stability Data

The following table summarizes the results of forced degradation studies on omeprazole from various sources. No direct comparative quantitative data was found for **N-Methyl omeprazole** in the reviewed literature.

Stress Condition	Reagent/Condition	Duration	Omeprazole Degradation (%)	Reference
Acidic Hydrolysis	0.1 M HCl	90 minutes	Significant	
0.1 N HCl	-	61.64		
Basic Hydrolysis	0.1 M NaOH	90 minutes	Mild	
0.1 N NaOH	-	4.29		
Oxidative	3% H ₂ O ₂	90 minutes	Significant	
3% H ₂ O ₂	-	26.38		
Thermal	60 °C	90 minutes	Mild	
Dry Heat	-	4.32		
Photolytic	Light Exposure	6 months	Significant	[4][5]

Experimental Protocols for Comparative Stability Analysis

The following protocols, based on established methods for omeprazole, can be employed for a head-to-head comparative forced degradation study of **N-Methyl omeprazole** and omeprazole.

1. General Sample Preparation:

- Prepare stock solutions of both omeprazole and **N-Methyl omeprazole** in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Forced Degradation Studies:

• Acidic Hydrolysis:

- To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
- Incubate the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).

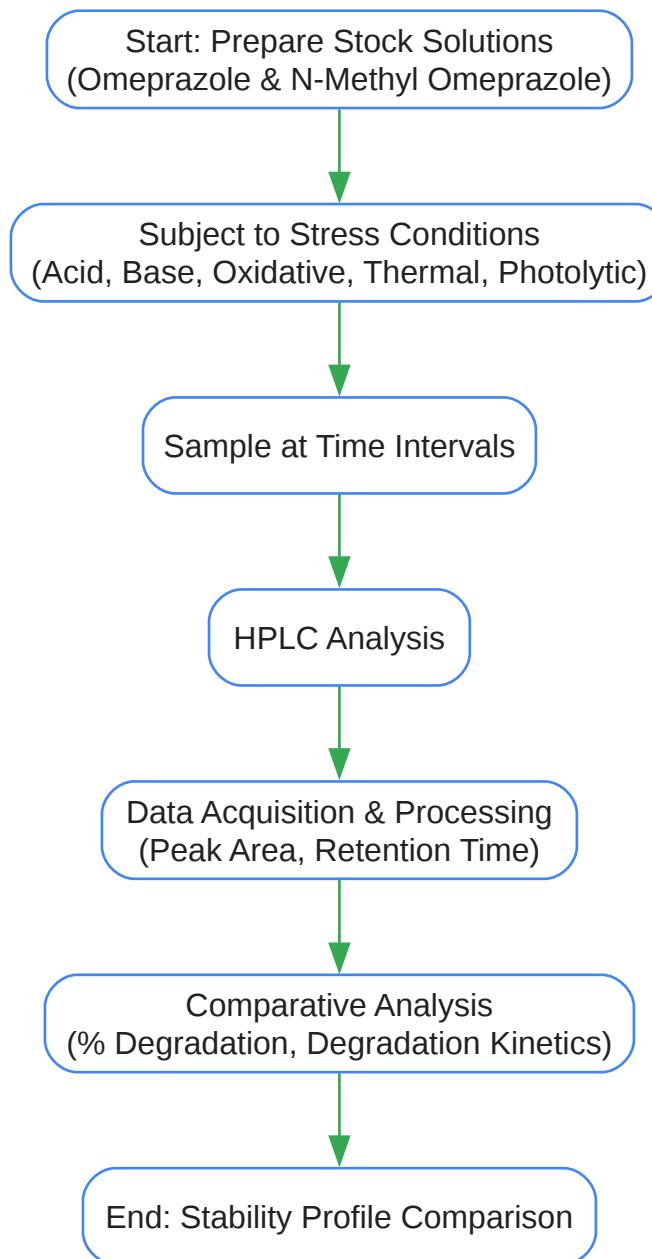
- At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N NaOH.
- Dilute the sample with the mobile phase to a suitable concentration for analysis.
- Basic Hydrolysis:
 - To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
 - Incubate the solution at room temperature for a specified period.
 - At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N HCl.
 - Dilute the sample with the mobile phase for analysis.
- Oxidative Degradation:
 - To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
 - Keep the solution at room temperature for a specified period.
 - Withdraw aliquots at different time intervals and dilute with the mobile phase for analysis.
- Thermal Degradation:
 - Place the solid compounds in a temperature-controlled oven at a specific temperature (e.g., 60°C or 80°C) for a defined period.
 - At various time points, dissolve a known amount of the stressed solid in the solvent and dilute to a suitable concentration for analysis.
- Photolytic Degradation:
 - Expose the solid compounds or their solutions to a UV light source (e.g., 254 nm) or a photostability chamber for a specific duration.
 - Prepare samples for analysis at different time points.

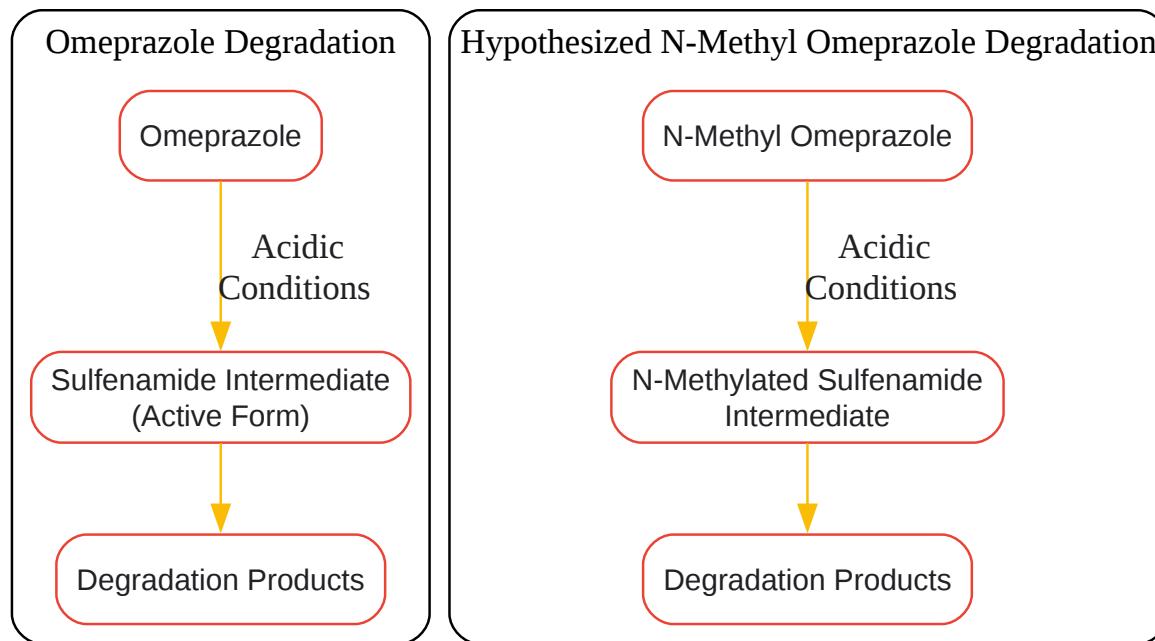
3. Analytical Method:

- A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for analyzing omeprazole and its degradation products.[\[6\]](#)
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of a phosphate buffer (pH 7.2) and acetonitrile in a suitable ratio (e.g., 75:25 v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 302 nm.
- The method should be validated to ensure it can separate the parent drug from its degradation products.

Workflow and Degradation Pathways

The following diagrams illustrate a typical workflow for a comparative stability study and the degradation pathways of omeprazole and the hypothesized pathway for **N-Methyl omeprazole**.





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